N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide

Description

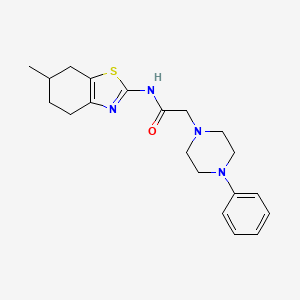

The compound N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide features a 6-methyl-substituted 4,5,6,7-tetrahydro-1,3-benzothiazole core linked to a 2-(4-phenylpiperazin-1-yl)acetamide moiety. The tetrahydrobenzothiazole scaffold may enhance metabolic stability compared to fully aromatic analogs, while the phenylpiperazine group likely contributes to lipophilicity and receptor-binding interactions.

Properties

Molecular Formula |

C20H26N4OS |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide |

InChI |

InChI=1S/C20H26N4OS/c1-15-7-8-17-18(13-15)26-20(21-17)22-19(25)14-23-9-11-24(12-10-23)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,21,22,25) |

InChI Key |

UVWLPUGJZXIFTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring system and a piperazine moiety, which are known for their biological relevance. The molecular formula is , with a molecular weight of 302.44 g/mol. Its structural components contribute to its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors due to the presence of the piperazine ring.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways or metabolic processes.

- Covalent Bond Formation : The aldehyde group in related compounds can form covalent bonds with nucleophilic sites on proteins, leading to functional inhibition.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

- Cell Cycle Arrest : Research indicates that similar benzothiazole derivatives can induce cell cycle arrest in cancer cells by affecting mitotic spindle formation .

| Study | Cell Line | Effect |

|---|---|---|

| Theoclitou et al. (2011) | KSP-inhibited cells | Induction of monopolar spindle phenotype |

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties:

- Bacterial and Fungal Inhibition : Studies show that benzothiazole derivatives exhibit significant antimicrobial activity against various strains such as Staphylococcus aureus and Candida albicans .

| Compound | Microorganism | MIC (µg/ml) |

|---|---|---|

| S10 | S. aureus | 15.62 |

| S6 | C. albicans | 15.62 |

Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of benzothiazole derivatives:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Key Observations:

Core Structure Differences: The target compound and the benzothiophene analog share a tetrahydro-fused ring system but differ in heteroatom composition (benzothiazole vs. benzothiophene). The thiazole nitrogen in the target may enhance hydrogen-bonding interactions compared to the sulfur-only benzothiophene.

Substituent Effects :

- The 4-phenylpiperazine group in the target compound increases lipophilicity (logP) compared to the 4-methylpiperazine in and , which may improve blood-brain barrier penetration but reduce aqueous solubility (logSw).

- The 6-ethoxy group in introduces steric bulk and electron-donating effects, contrasting with the 6-methyl group in the target compound, which offers minimal steric hindrance.

Functional Implications

- Lipophilicity and Solubility : The target compound’s higher logP (estimated) due to the phenylpiperazine group suggests improved membrane permeability but may compromise solubility, a critical factor for oral bioavailability. In contrast, the methylpiperazine analog exhibits moderate logP (2.72) and poor solubility (logSw = -3.09), indicating similar challenges .

- Hydrogen-Bonding Capacity: Both the target compound and share identical hydrogen-bond acceptor/donor counts, but the phenylamide group in may introduce additional intermolecular interactions.

Discussion of Structural Variations and Pharmacological Potential

- Benzothiazole vs. Benzothiophene : The benzothiazole core’s nitrogen atom may facilitate interactions with enzymatic active sites (e.g., kinase inhibitors), whereas benzothiophene derivatives often prioritize hydrophobic binding pockets .

- Piperazine Substitutions : Phenylpiperazine moieties are associated with serotonin receptor modulation, while methylpiperazine derivatives are common in antipsychotics. This distinction implies divergent therapeutic targets for the compounds.

- Ethoxy vs. Methyl Substituents : Ethoxy groups (as in ) can enhance metabolic stability but may reduce binding affinity due to steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.